molecular formula C5H8N2O B1427022 (5-Methyl-1,3-oxazol-4-yl)methanamine CAS No. 1056162-11-8

(5-Methyl-1,3-oxazol-4-yl)methanamine

Cat. No. B1427022
M. Wt: 112.13 g/mol
InChI Key: HHGLDCRFUVVQBP-UHFFFAOYSA-N
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Description

“(5-Methyl-1,3-oxazol-4-yl)methanamine” is a chemical compound with the molecular formula C5H9ClN2O . It is used in the field of medicinal chemistry and is a part of many pharmaceutical compounds .


Synthesis Analysis

The synthesis of “(5-Methyl-1,3-oxazol-4-yl)methanamine” and its derivatives involves various chemical reactions. For instance, the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes gives 5-aryloxazoles . The synthesis process can be influenced by factors such as the type of solvent used .


Molecular Structure Analysis

The molecular structure of “(5-Methyl-1,3-oxazol-4-yl)methanamine” consists of a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .


Chemical Reactions Analysis

The chemical reactions involving “(5-Methyl-1,3-oxazol-4-yl)methanamine” are complex and can involve multiple steps. For example, one method involves the reaction of α-bromo ketones and amines .


Physical And Chemical Properties Analysis

“(5-Methyl-1,3-oxazol-4-yl)methanamine” is a solid at room temperature . Its molecular weight is 148.59 .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities : The compound's derivatives have been synthesized and evaluated for in vitro antibacterial and antifungal activities. A study found that these derivatives demonstrate moderate to very good activities against pathogenic strains, comparable to first-line drugs (Thomas et al., 2010).

Synthesis and Structural Studies

  • Synthesis and Structural Characterization : The title compound, a derivative of (5-Methyl-1,3-oxazol-4-yl)methanamine, was synthesized and characterized using NMR spectroscopy and other techniques, showcasing the chemical versatility and potential for further modifications (Younas et al., 2014).

Anticancer and Antimicrobial Potential

  • Synthesis for Anticancer and Antimicrobial Applications : Novel biologically potent heterocyclic compounds incorporating the (5-Methyl-1,3-oxazol-4-yl)methanamine structure were synthesized. These compounds showed promising anticancer activity against various cancer cell lines and effective antibacterial and antifungal activities (Katariya et al., 2021).

Pharmaceutical Applications

  • Development of Biased Agonists : A study involved designing novel derivatives of (5-Methyl-1,3-oxazol-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds showed promising antidepressant-like activity, providing insights into potential therapeutic applications (Sniecikowska et al., 2019).

Novel Synthesis Methods

  • Development of Synthesis Methods for Related Compounds : Novel synthesis methods for derivatives of (5-Methyl-1,3-oxazol-4-yl)methanamine were reported. These methods can be crucial for creating a variety of substituted compounds for further research (Schlosser et al., 2015).

Corrosion Inhibition Study

  • Corrosion Inhibition Properties : Oxazole derivatives, related to (5-Methyl-1,3-oxazol-4-yl)methanamine, have been studied for their corrosion inhibition properties on mild steel. This research indicates the compound's potential application in industrial corrosion protection (Rahmani et al., 2018).

Molecular Docking and Anticancer Studies

  • Molecular Docking and Anticancer Research : A library of (5-Methyl-1,3-oxazol-4-yl)methanamine derivatives was synthesized and characterized. These compounds were evaluated for anticancer potential, with molecular docking studies providing insights into their interactions with cancer-related targets (Panathur et al., 2013).

Potential Anticonvulsant Agents

  • Anticonvulsant Potential : Novel Schiff bases of 3-aminomethyl pyridine, structurally related to (5-Methyl-1,3-oxazol-4-yl)methanamine, showed significant anticonvulsant activity, suggesting the compound's potential in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).

Future Directions

The future directions for “(5-Methyl-1,3-oxazol-4-yl)methanamine” could involve further exploration of its potential uses in medicinal chemistry, given its presence in various pharmaceutical compounds . More research could also be conducted to better understand its synthesis process and chemical reactions .

properties

IUPAC Name

(5-methyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-5(2-6)7-3-8-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGLDCRFUVVQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,3-oxazol-4-yl)methanamine

CAS RN

1056162-11-8
Record name (5-methyl-1,3-oxazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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